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Cat. No.: B158272 Get Quote

For Immediate Release

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has emerged as a pivotal building block in

medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of

pharmaceutical agents. Its inherent structural features, including a piperidine core, an

ethoxycarbonyl group, and an acetate moiety, provide chemists with multiple points for

molecular modification, leading to the development of novel therapeutics targeting various

disease areas. This document provides detailed application notes and protocols for

researchers, scientists, and drug development professionals on the utility of this compound in

pharmaceutical synthesis.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Ethyl 4-
(ethoxycarbonyl)piperidine-1-acetate is essential for its effective application in drug

discovery.
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Property Value Reference

CAS Number 1838-39-7 [1]

Molecular Formula C₁₂H₂₁NO₄ [2]

Molecular Weight 243.30 g/mol [2]

IUPAC Name

ethyl 1-(2-ethoxy-2-

oxoethyl)piperidine-4-

carboxylate

[2]

Appearance
Pale-yellow to Yellow-brown

Liquid
[3]

Boiling Point 309.5ºC at 760mmHg [4]

Density 1.077g/cm³ [4]

Flash Point 141ºC [4]

Solubility Sparingly soluble in water [3]

Applications in Pharmaceutical Synthesis
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate serves as a key intermediate in the synthesis

of several classes of bioactive molecules, including opioid receptor modulators and neurokinin

receptor antagonists. The piperidine scaffold is a common feature in many centrally acting

drugs.

Application 1: Synthesis of 4-Anilidopiperidine
Analgesics
The 4-anilidopiperidine scaffold is the core structure of potent synthetic opioids like fentanyl

and its analogs.[5][6] Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate can be envisioned as a

starting material for the synthesis of such compounds through a multi-step process. A

generalized synthetic workflow is presented below.
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Caption: General synthetic workflow for 4-anilidopiperidine analgesics.

Experimental Protocol: Synthesis of a Fentanyl Analog Precursor

This protocol outlines a potential synthetic route to a key precursor for fentanyl-like analgesics,

starting from a derivative of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate.

Step 1: Hydrolysis and Decarboxylation of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Objective: To remove the ethoxycarbonyl groups to yield the core piperidine structure.
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Procedure: Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate (1.0 eq) is refluxed in a solution

of concentrated hydrochloric acid. The reaction is monitored by thin-layer chromatography

(TLC) until completion. The solvent is then removed under reduced pressure to yield the

piperidine-4-carboxylic acid dihydrochloride.

Quantitative Data: This reaction typically proceeds with high yield (>90%).

Step 2: N-Alkylation with Phenethyl Bromide

Objective: To introduce the phenethyl group, a common feature in many potent opioids.

Procedure: The product from Step 1 is dissolved in a suitable solvent such as

dimethylformamide (DMF), and a base (e.g., potassium carbonate, 3.0 eq) is added.

Phenethyl bromide (1.2 eq) is then added, and the mixture is stirred at an elevated

temperature (e.g., 80 °C) overnight. The reaction mixture is then worked up by extraction and

purified by column chromatography.

Quantitative Data: Yields for this step can range from 70-85%.

Step 3: Reductive Amination with Aniline

Objective: To introduce the aniline moiety at the 4-position of the piperidine ring.

Procedure: The N-phenethyl-4-piperidone from the previous step (1.0 eq) and aniline (1.2

eq) are dissolved in a chlorinated solvent like dichloromethane (DCM). Sodium

triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room

temperature until completion. The reaction is quenched with a saturated aqueous solution of

sodium bicarbonate and the product is extracted and purified.[5]

Quantitative Data: This reaction is generally high-yielding, often exceeding 90%.[5]

Step 4: Acylation with Propionyl Chloride

Objective: To complete the synthesis of the fentanyl analog precursor by adding the

propionyl group to the aniline nitrogen.
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Procedure: The 4-anilino-N-phenethylpiperidine (1.0 eq) is dissolved in DCM, and a non-

nucleophilic base such as triethylamine (2.0 eq) is added. The solution is cooled in an ice

bath, and propionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to

room temperature and stirred until completion. The product is then isolated and purified.[5]

Quantitative Data: Acylation reactions of this type are typically very efficient, with yields often

greater than 95%.[5]

Step Reaction Key Reagents Typical Yield

1
Hydrolysis &

Decarboxylation
HCl >90%

2 N-Alkylation
Phenethyl bromide,

K₂CO₃
70-85%

3 Reductive Amination Aniline, NaBH(OAc)₃ >90%

4 Acylation
Propionyl chloride,

Et₃N
>95%

Application 2: Synthesis of Neurokinin-1 (NK₁) Receptor
Antagonists
Neurokinin-1 (NK₁) receptor antagonists are a class of drugs used for the treatment of

chemotherapy-induced nausea and vomiting, and also have potential as antidepressants and

anxiolytics.[1][7] The piperidine scaffold is a key feature in many NK₁ receptor antagonists.

Logical Relationship for the Synthesis of an NK₁ Receptor Antagonist Precursor
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Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate
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Caption: Synthetic strategy for an NK₁ receptor antagonist precursor.

Experimental Protocol: Dieckmann Condensation of Ethyl 4-(ethoxycarbonyl)piperidine-1-
acetate

Objective: To form a bicyclic β-keto ester, a key intermediate for further elaboration into

complex NK₁ receptor antagonists.
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Procedure: To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, Ethyl 4-
(ethoxycarbonyl)piperidine-1-acetate (1.0 eq) is added dropwise under an inert

atmosphere. The reaction mixture is heated to reflux for several hours. After cooling, the

reaction is quenched with a weak acid and the product is extracted with an organic solvent.

The crude product is then purified by column chromatography.

Quantitative Data: The yield of the Dieckmann condensation can vary depending on the

specific substrate and reaction conditions, but is typically in the range of 60-80%.

Signaling Pathways of Target Pharmaceuticals
The pharmaceutical derivatives of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate often

interact with G-protein coupled receptors (GPCRs), such as the μ-opioid receptor and the NK₁

receptor.

Opioid Receptor Signaling
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Caption: Simplified signaling pathway of μ-opioid receptor agonists.

Neurokinin-1 (NK₁) Receptor Signaling
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Caption: Simplified signaling pathway of the NK₁ receptor and its antagonism.

Conclusion
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a valuable and versatile starting material for

the synthesis of complex pharmaceutical agents. Its utility in constructing the core structures of

potent analgesics and neurokinin receptor antagonists highlights its importance in modern drug

discovery. The protocols and pathways outlined in this document provide a foundation for

researchers to explore the potential of this building block in developing next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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